(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Brand Name: Vulcanchem
CAS No.: 702687-42-1
VCID: VC2678676
InChI: InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m1/s1
SMILES: C1C(O1)COC2=C(C(=CC(=C2)Br)F)F
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

CAS No.: 702687-42-1

Cat. No.: VC2678676

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane - 702687-42-1

Specification

CAS No. 702687-42-1
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
IUPAC Name (2R)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane
Standard InChI InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m1/s1
Standard InChI Key ZYUZXUFBGPSCBM-ZCFIWIBFSA-N
Isomeric SMILES C1[C@@H](O1)COC2=C(C(=CC(=C2)Br)F)F
SMILES C1C(O1)COC2=C(C(=CC(=C2)Br)F)F
Canonical SMILES C1C(O1)COC2=C(C(=CC(=C2)Br)F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane belongs to the epoxide class of compounds, featuring a three-membered cyclic ether ring containing an oxygen atom. The molecular structure is characterized by a chiral center at the oxirane ring, with the (R) configuration indicating specific three-dimensional orientation of the substituents. The compound contains a phenoxy group substituted with a bromine atom at position 5 and two fluorine atoms at positions 2 and 3. This arrangement of halogen substituents contributes significantly to its chemical reactivity and potential biological activity.

The unique structural features of this compound include:

  • A three-membered oxirane ring with inherent ring strain

  • A chiral center with (R) stereochemistry

  • A phenoxy group with halogen substitutions (bromine and fluorine)

  • CAS Number: 702687-42-1, which uniquely identifies this chemical entity

PropertyValue
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
Standard Purity97%
Physical StateNot specifically documented, but likely a solid at room temperature
SolubilityLimited water solubility (inferred from structure)
Chemical ReactivityHighly reactive at the oxirane ring due to ring strain

The presence of bromine and fluorine atoms in the molecular structure enhances the compound's electrophilicity, making it more susceptible to nucleophilic attacks, particularly at the oxirane ring.

Synthesis Methods

Common Synthetic Routes

The synthesis of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane typically involves a reaction between 5-bromo-2,3-difluorophenol and epichlorohydrin. This synthetic pathway is facilitated by bases such as sodium hydroxide, which play a crucial role in the formation of the phenoxy-oxirane linkage. The reaction conditions, including temperature, pressure, and reaction time, must be carefully controlled to achieve high yield and purity.

A generalized synthetic scheme can be outlined as follows:

  • Reaction of 5-bromo-2,3-difluorophenol with epichlorohydrin

  • Base-catalyzed displacement of chloride to form the phenoxy-oxirane linkage

  • Purification steps to isolate the desired (R) enantiomer

Chemical Reactivity

Reaction Mechanisms

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane exhibits reactivity patterns characteristic of epoxides, primarily due to the strain in the three-membered oxirane ring. The most notable reaction mechanism involves nucleophilic attack at the oxirane carbon atoms, leading to ring opening. The presence of the electronegative halogen substituents (bromine and fluorine) enhances the electrophilicity of the epoxide, making it more susceptible to nucleophilic attacks.

Key reaction mechanisms include:

  • Nucleophilic ring-opening reactions

  • Acid-catalyzed ring-opening reactions

  • Base-promoted transformations

  • Potential for regioselective attacks due to electronic and steric factors

Ring-Opening Reactions

The strained nature of the oxirane ring makes (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane particularly prone to ring-opening reactions, which are fundamental to its chemical behavior and applications. These reactions can occur under various conditions:

  • Nucleophilic attack: Various nucleophiles (e.g., amines, thiols, alcohols) can attack the electrophilic carbon atoms of the oxirane ring, leading to ring opening and formation of new functional groups.

  • Acid-catalyzed reactions: Protonation of the oxirane oxygen increases the electrophilicity of the carbon atoms, facilitating nucleophilic attack and ring opening.

  • Base-catalyzed reactions: Can initiate various transformations, particularly in the presence of other reactive functional groups.

These ring-opening reactions are essential for the compound's applications in organic synthesis and pharmaceutical chemistry.

Applications in Pharmaceutical Research

Enzyme Inhibition and Protein Modification

The reactivity of the oxirane ring in (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane allows it to form covalent bonds with biological molecules, which can inhibit enzyme activity or modify proteins. This property makes it valuable in:

  • Enzyme inhibition studies: The compound can potentially form irreversible covalent bonds with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites, leading to inhibition of enzymatic activity.

  • Protein modification: The ability to react with specific amino acid residues makes it useful for targeted protein modifications, which can be applied in proteomics research and development of protein-based therapeutics.

  • Mechanistic studies: As a tool to investigate binding mechanisms and protein-ligand interactions in biochemical research.

Structure-Activity Relationships

Key Structural Features

The biological activity and chemical reactivity of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane are influenced by several key structural features:

  • The (R) stereochemistry: The specific three-dimensional arrangement at the chiral center can significantly impact biological recognition and activity.

  • Halogen substituents: The bromine and fluorine atoms contribute to the compound's electronic properties, potentially enhancing binding interactions with biological targets through halogen bonding.

  • Oxirane ring: Provides reactivity and potential for covalent bond formation with biological nucleophiles.

  • Phenoxy linker: Offers flexibility and appropriate spatial arrangement between the reactive epoxide and the halogenated aromatic ring.

Comparison with Structural Analogs

Comparing (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane with structurally similar compounds provides insights into structure-activity relationships and potential modifications for enhanced activity.

CompoundStructural DifferencesPotential Impact on Activity
2-[(2-Bromo-5-fluorophenoxy)methyl]oxiraneDifferent position of halogen substituentsAltered electronic distribution and binding orientation
2-[(3,5-Difluorophenyl)methyl]oxiraneDirect phenyl-methyl linkage instead of phenoxy; different halogen patternModified flexibility and reactivity profile
5-Bromo-2,3-difluorophenolPrecursor lacking the oxirane moietyAbsence of the reactive epoxide functionality

These comparisons highlight how subtle structural changes can potentially influence chemical reactivity and biological activity, providing directions for structure optimization in pharmaceutical research .

Research Perspectives and Future Directions

Current Research Status

Research on (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane focuses primarily on its potential applications in pharmaceutical chemistry due to its unique molecular structure and reactivity. Current research areas include:

  • Development of synthetic methodologies: Exploring efficient and stereoselective synthesis routes to obtain the compound with high purity.

  • Structure-activity relationship studies: Investigating how structural modifications affect reactivity and potential biological activity.

  • Applications in medicinal chemistry: Evaluating the compound's potential as a building block or pharmacophore in drug development.

  • Reaction mechanism studies: Understanding the detailed mechanisms of its chemical transformations, particularly ring-opening reactions.

Future Research Directions

Future research on (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane may explore:

  • Expanded applications in drug discovery: Investigating its potential as a covalent modifier of specific biological targets relevant to disease treatment.

  • Development of analogs with enhanced properties: Designing structurally related compounds with improved selectivity, reactivity, or pharmacokinetic properties.

  • Sustainable synthesis methods: Exploring greener synthesis routes with reduced environmental impact and improved efficiency.

  • Detailed biological evaluation: Comprehensive assessment of its biological activities, toxicity profile, and potential therapeutic applications.

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